1-Ethynyl-2-(methylsulfonyl)benzene

Description

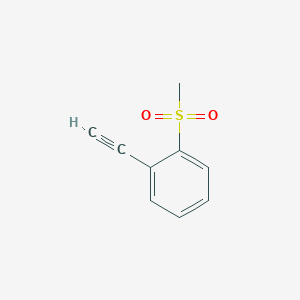

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGPXZHQPZJXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-2-(methylsulfonyl)benzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethynyl-2-(methylsulfonyl)benzene, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific ortho-isomer, this document synthesizes information from closely related analogs, particularly its para-isomer, 1-ethynyl-4-(methylsulfonyl)benzene, and its thioether precursor, to project its physicochemical properties, reactivity, and potential applications. The guide details plausible synthetic routes, explores its chemical behavior with an emphasis on reactions pertinent to drug discovery, and discusses its potential as a versatile building block in the creation of complex molecular architectures. Safety considerations and a summary of known data for related compounds are also presented to provide a thorough resource for researchers.

Introduction: A Molecule of Untapped Potential

1-Ethynyl-2-(methylsulfonyl)benzene is an aromatic compound featuring an ethynyl group and a methylsulfonyl group in an ortho substitution pattern on a benzene ring. This unique arrangement of a reactive alkyne and a strongly electron-withdrawing sulfone group suggests a rich and versatile chemical profile, making it a potentially valuable, yet underexplored, building block in organic synthesis. While extensive data is available for its structural isomer, 1-ethynyl-4-(methylsulfonyl)benzene, the ortho configuration of the titular compound is expected to impart distinct steric and electronic properties that could be advantageously exploited in the design of novel pharmaceuticals and functional materials.

The methylsulfonyl group is a key pharmacophore known to enhance polarity and solubility in polar solvents.[1] The terminal alkyne provides a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1] The proximity of these two functional groups in the ortho position could lead to unique intramolecular interactions and reactivity patterns not observed in the more commonly studied para isomer.

Physicochemical and Spectroscopic Properties: An Estimation

Table 1: Comparison of Physicochemical Properties

| Property | 1-Ethynyl-4-(methylsulfonyl)benzene (para-isomer) | 1-Ethynyl-2-(methylsulfonyl)benzene (ortho-isomer) (Predicted) |

| CAS Number | 340771-31-5[1][2] | Not assigned |

| Molecular Formula | C₉H₈O₂S[2] | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol [2] | 180.22 g/mol |

| Appearance | White to off-white solid[3] | Likely a solid |

| Melting Point | 95-106 °C | Expected to differ from the para-isomer due to different crystal packing |

| Boiling Point | 327.7 ± 34.0 °C (Predicted)[3] | Similar to the para-isomer, but may have a slightly lower boiling point due to potential intramolecular interactions |

| Solubility | Soluble in polar organic solvents[1] | Expected to be soluble in polar organic solvents |

Spectroscopic Characteristics (Predicted):

-

¹H NMR: The proton of the terminal alkyne is expected to appear as a singlet around δ 3.0-3.5 ppm. The aromatic protons would exhibit complex splitting patterns in the δ 7.5-8.2 ppm region, characteristic of an ortho-disubstituted benzene ring.

-

¹³C NMR: The acetylenic carbons would resonate around δ 80-90 ppm. The aromatic carbons would show distinct signals, with the carbon attached to the sulfonyl group being significantly downfield.

-

IR Spectroscopy: A sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C stretch would be characteristic. Strong absorptions corresponding to the S=O stretches of the sulfone group would be prominent in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 1-ethynyl-2-(methylsulfonyl)benzene is not explicitly described in the literature. However, a logical and efficient synthetic strategy can be proposed based on established organic chemistry transformations.

Proposed Synthetic Pathway

A plausible route involves the Sonogashira coupling of a suitable ortho-substituted precursor, followed by oxidation of a thioether to the desired sulfone.

Figure 1: Proposed synthesis of 1-ethynyl-2-(methylsulfonyl)benzene.

Step-by-Step Protocol:

-

Sonogashira Coupling: 1-Iodo-2-(methylthio)benzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine or THF. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

-

Desilylation: The resulting (2-(methylthio)phenyl)(trimethylsilyl)acetylene is then deprotected using a mild base such as potassium carbonate in methanol to yield 1-ethynyl-2-(methylthio)benzene.[4]

-

Oxidation: The final step involves the oxidation of the thioether to the sulfone. This can be achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a solvent such as dichloromethane (DCM).

Causality Behind Experimental Choices:

-

The Sonogashira coupling is a highly reliable and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

-

The use of a silyl protecting group for the alkyne prevents self-coupling reactions.

-

Oxidation of thioethers to sulfones is a well-established and high-yielding transformation. The choice of oxidizing agent can be tuned to control the reaction rate and minimize side products.

Key Reactivity Profile

The dual functionality of 1-ethynyl-2-(methylsulfonyl)benzene makes it a versatile substrate for a range of chemical reactions.

-

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile synthesis of 1,2,3-triazoles. This is a cornerstone of modern drug discovery for creating diverse compound libraries.

-

Sonogashira and other Cross-Coupling Reactions: The ethynyl group can participate in further cross-coupling reactions to construct more complex conjugated systems.

-

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing methylsulfonyl group can activate the benzene ring towards nucleophilic aromatic substitution, although this is generally less facile than with nitro groups.

-

Reactions of the Alkyne: The triple bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and can be deprotonated to form an acetylide, which can act as a nucleophile.

Figure 2: Key reaction pathways for 1-ethynyl-2-(methylsulfonyl)benzene.

Applications in Drug Discovery and Materials Science

The structural motifs present in 1-ethynyl-2-(methylsulfonyl)benzene are of significant interest in the development of new therapeutic agents and advanced materials.

-

Medicinal Chemistry Scaffold: The ability to readily form triazoles via click chemistry makes this compound an attractive starting point for generating libraries of drug candidates. Triazole-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

-

Molecular Probes and Bioconjugation: The terminal alkyne can be used to attach this molecule to biomolecules, such as proteins or nucleic acids, to create molecular probes for studying biological processes.

-

Organic Electronics: Aryl ethynyl compounds are often investigated for their potential in organic electronics due to their rigid structures and ability to form conjugated systems. The electron-withdrawing nature of the sulfone group can be used to tune the electronic properties of such materials.

Safety and Handling

While specific toxicity data for 1-ethynyl-2-(methylsulfonyl)benzene is unavailable, information for related compounds suggests that it should be handled with care.

-

1-Ethynyl-4-(methylsulfonyl)benzene: Is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]

-

1-Ethynyl-2-(methylsulfanyl)benzene: Is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Ethynyl-2-(methylsulfonyl)benzene represents a promising but currently underutilized chemical entity. Its unique ortho-substitution pattern is likely to confer distinct properties and reactivity compared to its more studied para-isomer. This guide has provided a comprehensive, albeit predictive, overview of its characteristics, plausible synthetic routes, and potential applications. By leveraging the known chemistry of its constituent functional groups and related analogs, researchers can begin to explore the full potential of this versatile building block in the rational design of novel molecules for a wide range of scientific applications, from drug discovery to materials science. Further experimental investigation into the properties and reactivity of this compound is highly encouraged to validate these predictions and unlock new avenues of chemical innovation.

References

-

PubChem. CID 177816399 | C11H12O2S. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). [Link]

-

American Chemical Society. Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. [Link]

-

ResearchGate. Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. [Link]

-

PubChem. 1-Ethynyl-2-(methylsulfanyl)benzene | C9H8S | CID 590249. [Link]

-

National Institutes of Health. A reagent to access methyl sulfones. [Link]

-

National Institutes of Health. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. [Link]

-

NIST. Benzene, 1-ethyl-2-methyl-. [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

ResearchGate. Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. [Link]

-

PubMed. Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability. [Link]

-

ResearchGate. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. [Link]

-

ResearchGate. ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. [Link]

-

National Institutes of Health. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. [Link]

- Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

Lead Sciences. 1-Ethynyl-4-(methylsulfonyl)benzene. [Link]

-

ResearchGate. The crystal structure of (E)-2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)vinyl)benzene, C12H16O4S. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. [Link]

Sources

- 1. CAS 340771-31-5: 1-ethynyl-4-(methylsulfonyl)benzene [cymitquimica.com]

- 2. CAS 340771-31-5 | 1-Ethynyl-4-(methylsulphonyl)-benzene - Synblock [synblock.com]

- 3. 1-ETHYNYL-4-(METHYLSULPHONYL)-BENZENE | 340771-31-5 [chemicalbook.com]

- 4. 1-Ethynyl-2-(methylsulfanyl)benzene | C9H8S | CID 590249 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 1-Ethynyl-2-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and discovery of the novel chemical entity, 1-Ethynyl-2-(methylsulfonyl)benzene. While this specific ortho-isomer is not widely documented in current literature, this paper presents a scientifically rigorous and plausible pathway for its synthesis, based on well-established chemical principles and methodologies applied to analogous compounds. We will explore a strategic, multi-step synthetic route, delving into the mechanistic underpinnings of each transformation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis of novel sulfonyl-containing alkynes and their potential applications in medicinal chemistry and materials science.

Introduction: The Emerging Importance of Sulfonyl-Containing Alkynes

The convergence of the sulfonyl and alkyne functional groups within a single molecular framework presents a fascinating area of chemical exploration with significant potential in drug discovery and materials science. The sulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, is a common feature in a multitude of approved pharmaceuticals.[1][2] The alkyne, with its linear geometry and high reactivity, serves as a versatile handle for further chemical modification, most notably in "click chemistry," and can play a crucial role in optimizing the binding affinity and metabolic stability of drug candidates.[3]

This guide focuses on the synthesis of a specific, yet underexplored, member of this class: 1-Ethynyl-2-(methylsulfonyl)benzene . The ortho-substitution pattern is of particular interest as it may confer unique conformational constraints and electronic properties compared to its more readily available para-isomer.[4][5] The proximity of the ethynyl and methylsulfonyl groups could lead to novel intramolecular interactions and reactivity, making it a compelling target for synthetic chemists and drug developers.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-Ethynyl-2-(methylsulfonyl)benzene can be logically approached through a three-step sequence starting from a commercially available precursor. This strategy is designed to be robust and amenable to scale-up.

Figure 1: Proposed synthetic workflow for 1-Ethynyl-2-(methylsulfonyl)benzene.

Step 1: Nucleophilic Aromatic Substitution to Introduce the Thioether

The initial step involves the introduction of the methylthio- group onto the aromatic ring. 1-Bromo-2-fluorobenzene is a suitable starting material due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.

Protocol:

-

To a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq).

-

Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-(methylthio)benzene.

Causality: The choice of DMF as a solvent facilitates the nucleophilic substitution by solvating the sodium cation, thereby increasing the nucleophilicity of the thiomethoxide anion. The fluorine atom is an excellent leaving group in this context, activated by the presence of the bromine atom.

Step 2: Oxidation of the Thioether to the Sulfone

The oxidation of the intermediate thioether to the desired sulfone is a critical step. This transformation significantly alters the electronic properties of the molecule. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® being common choices.[6][7][8]

Protocol:

-

Dissolve 1-bromo-2-(methylthio)benzene (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-bromo-2-(methylsulfonyl)benzene.

-

Recrystallization from ethanol can be performed for further purification.

Trustworthiness: Using a slight excess of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide.[9] The reaction progress should be carefully monitored to avoid over-oxidation or side reactions.

Step 3: Sonogashira Coupling to Introduce the Ethynyl Group

The final step is the introduction of the ethynyl group via a Sonogashira coupling reaction.[10][11][12][13] This palladium-catalyzed cross-coupling reaction is a highly reliable method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.

Figure 2: Simplified mechanism of the Sonogashira coupling reaction.

Protocol:

-

To a solution of 1-bromo-2-(methylsulfonyl)benzene (1.0 eq) in a mixture of toluene and triethylamine (2:1), add ethynyltrimethylsilane (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 70°C and stir for 8 hours.

-

After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the crude residue in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF).

-

Stir at room temperature for 1 hour.

-

Quench with water and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to afford 1-ethynyl-2-(methylsulfonyl)benzene.

Expertise & Experience: The use of a silyl-protected alkyne followed by deprotection is a common strategy to prevent the self-coupling of the terminal alkyne. The choice of a palladium catalyst and a copper co-catalyst is crucial for the efficiency of the Sonogashira reaction.[11]

Characterization and Physicochemical Properties

The successful synthesis of 1-Ethynyl-2-(methylsulfonyl)benzene would be confirmed through a combination of spectroscopic techniques.

| Property | Predicted Value |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (predicted to be higher than the thioether precursor) |

| Boiling Point | >300 °C (Predicted) |

| ¹H NMR | Expect signals for the aromatic protons, the acetylenic proton, and the methyl sulfonyl protons. The ortho-coupling patterns in the aromatic region will be characteristic. |

| ¹³C NMR | Expect distinct signals for the two acetylenic carbons, the aromatic carbons, and the methyl carbon of the sulfonyl group. |

| IR Spectroscopy | Characteristic peaks for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and the S=O stretches of the sulfonyl group (~1300 and 1150 cm⁻¹). |

| Mass Spectrometry | M+ peak corresponding to the molecular weight. |

Potential Applications and Future Directions

The unique structural features of 1-Ethynyl-2-(methylsulfonyl)benzene make it a promising candidate for several applications:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules, the ethynyl group can be used for lead optimization through "click" chemistry or other alkyne-specific reactions.[3] The methylsulfonyl group can enhance solubility and act as a key pharmacophoric element.

-

Materials Science: The rigid, linear nature of the alkyne, combined with the electronic properties of the methylsulfonylbenzene moiety, could be exploited in the design of novel organic electronic materials.

-

Chemical Biology: The alkyne can serve as a tag for bio-orthogonal labeling experiments, allowing for the tracking and identification of biological targets.

Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's properties, and an exploration of its reactivity and potential applications.

Conclusion

This technical guide has outlined a logical and scientifically sound pathway for the synthesis and discovery of 1-Ethynyl-2-(methylsulfonyl)benzene. By leveraging established and reliable organic transformations, this novel compound can be accessed and its properties investigated. The insights provided herein are intended to empower researchers to explore this and other novel sulfonyl-containing alkynes, thereby expanding the toolbox of medicinal chemists and materials scientists.

References

-

PubChem. 1-Ethynyl-2-(methylsulfanyl)benzene. [Link]

-

ACS Publications. Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. [Link]

-

RSC Publishing. Direct halosulfonylation of alkynes: an overview. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

-

PubMed Central. Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Google Patents. Method of oxidizing thioether to sulfone.

- Google Patents. Synthesis of methylsulphonyl benzene compounds.

-

Grokipedia. Seyferth–Gilbert homologation. [Link]

-

ResearchGate. The Sulfinylsulfonation of alkynes for β‐Sulfinyl alkenylsulfone. [Link]

-

ScienceDirect. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

-

PubMed Central. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

Sources

- 1. Direct halosulfonylation of alkynes: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03443J [pubs.rsc.org]

- 2. Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. CAS 340771-31-5: 1-ethynyl-4-(methylsulfonyl)benzene [cymitquimica.com]

- 5. CAS 340771-31-5 | 1-Ethynyl-4-(methylsulphonyl)-benzene - Synblock [synblock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 9. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-Ethynyl-2-(methylsulfonyl)benzene: Elucidating Structure Through NMR, IR, and MS Data

For Immediate Release

[CITY, STATE] – In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-Ethynyl-2-(methylsulfonyl)benzene, a molecule of interest for its potential applications in medicinal chemistry and organic synthesis, presents a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectroscopic characteristics of ortho-substituted benzene rings bearing both an ethynyl and a methylsulfonyl group.

Due to the limited availability of directly published experimental spectra for 1-Ethynyl-2-(methylsulfonyl)benzene, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and scientifically-grounded prediction of its spectral features. This approach not only offers a reliable reference for the identification of this specific molecule but also serves as an instructive case study in the application of spectroscopic theory to novel structures.

The Molecular Architecture: A Foundation for Spectroscopic Interpretation

To comprehend the spectroscopic data, it is essential to first visualize the structure of 1-Ethynyl-2-(methylsulfonyl)benzene. The molecule consists of a benzene ring substituted at the 1 and 2 positions with an ethynyl group (-C≡CH) and a methylsulfonyl group (-SO₂CH₃), respectively. The ortho-disubstitution pattern and the distinct electronic properties of these functional groups—the electron-withdrawing nature of the methylsulfonyl group and the π-system of the ethynyl group—are the primary determinants of the molecule's spectral characteristics.

Figure 1: Chemical structure of 1-Ethynyl-2-(methylsulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Ethynyl-2-(methylsulfonyl)benzene are detailed below.

Experimental Protocol Considerations for NMR Spectroscopy

For the acquisition of high-quality NMR spectra of 1-Ethynyl-2-(methylsulfonyl)benzene, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at δ ≈ 7.26 ppm, which typically does not interfere with the aromatic region of interest.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition: Standard proton NMR experiments should be performed. A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is necessary to obtain singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Figure 2: Recommended workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Ethynyl-2-(methylsulfonyl)benzene is expected to exhibit distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons of the sulfonyl group. The electron-withdrawing nature of the methylsulfonyl group will significantly deshield the ortho and para protons relative to benzene (δ 7.34 ppm).

Table 1: Predicted ¹H NMR Data for 1-Ethynyl-2-(methylsulfonyl)benzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 8.1 - 8.3 | dd | J_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0 |

| H-4 | ~ 7.6 - 7.8 | td | J_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0 |

| H-5 | ~ 7.7 - 7.9 | td | J_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0 |

| H-6 | ~ 7.9 - 8.1 | dd | J_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0 |

| ≡C-H | ~ 3.3 - 3.5 | s | - |

| -SO₂CH₃ | ~ 3.1 - 3.3 | s | - |

-

Aromatic Region (δ 7.6 - 8.3 ppm): The four aromatic protons will appear as a complex multiplet due to ortho, meta, and para couplings. The proton ortho to the strongly electron-withdrawing sulfonyl group (H-3) is expected to be the most downfield. The coupling constants are typical for ortho-disubstituted benzenes, with ortho coupling (³J) around 7-9 Hz and meta coupling (⁴J) around 1-3 Hz.[1]

-

Acetylenic Proton (δ ~3.3 - 3.5 ppm): The terminal alkyne proton is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.

-

Methyl Protons (δ ~3.1 - 3.3 ppm): The three protons of the methylsulfonyl group will appear as a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 1-Ethynyl-2-(methylsulfonyl)benzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 125 - 128 |

| C-2 | ~ 140 - 143 |

| C-3 | ~ 130 - 133 |

| C-4 | ~ 128 - 131 |

| C-5 | ~ 126 - 129 |

| C-6 | ~ 133 - 136 |

| -C≡CH | ~ 80 - 83 |

| -C≡CH | ~ 82 - 85 |

| -SO₂CH₃ | ~ 44 - 46 |

-

Aromatic Carbons (δ 125 - 143 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the sulfonyl group (C-2) will be the most downfield due to the strong electron-withdrawing effect. The other aromatic carbon signals will be in the typical range for substituted benzenes.[2]

-

Alkynyl Carbons (δ 80 - 85 ppm): The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum.

-

Methyl Carbon (δ ~44 - 46 ppm): The carbon of the methyl group in the methylsulfonyl substituent will appear at a relatively downfield position for an sp³ carbon due to the deshielding effect of the adjacent sulfonyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. The IR spectrum of 1-Ethynyl-2-(methylsulfonyl)benzene will be dominated by the characteristic absorptions of the ethynyl and methylsulfonyl groups, as well as the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

Table 3: Predicted IR Absorption Frequencies for 1-Ethynyl-2-(methylsulfonyl)benzene

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~ 3300 | Strong, sharp |

| Terminal Alkyne | C≡C stretch | ~ 2100 - 2140 | Medium, sharp |

| Aromatic Ring | C-H stretch | ~ 3030 - 3100 | Medium |

| Aromatic Ring | C=C stretch | ~ 1600, 1475 | Medium to weak |

| Aromatic Ring | C-H out-of-plane bend | ~ 740 - 770 | Strong |

| Methylsulfonyl | S=O asymmetric stretch | ~ 1320 - 1350 | Strong |

| Methylsulfonyl | S=O symmetric stretch | ~ 1140 - 1160 | Strong |

| Methyl | C-H stretch | ~ 2950 - 2850 | Medium |

-

Ethynyl Group Absorptions: The most characteristic peaks will be the sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a medium, sharp peak in the 2100-2140 cm⁻¹ region corresponding to the C≡C triple bond stretch.[3][4]

-

Methylsulfonyl Group Absorptions: Two strong absorption bands are expected for the S=O stretching vibrations: an asymmetric stretch between 1320-1350 cm⁻¹ and a symmetric stretch between 1140-1160 cm⁻¹.

-

Aromatic Ring Absorptions: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C in-ring stretching vibrations will be observed around 1600 and 1475 cm⁻¹. A strong band in the 740-770 cm⁻¹ region is characteristic of the out-of-plane C-H bending for ortho-disubstituted benzenes.[5]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique that will provide a characteristic fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer will allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 1-Ethynyl-2-(methylsulfonyl)benzene (C₉H₈O₂S), which is 180.03 g/mol .

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A significant fragment at m/z 165 is expected from the cleavage of the S-CH₃ bond.

-

Loss of sulfur dioxide (-SO₂): Fragmentation involving the loss of SO₂ from the molecular ion or subsequent fragments is a common pathway for sulfones.

-

Propargyl Cation: The fragmentation of terminal alkynes often leads to the formation of a stable propargyl cation or related fragments.[6]

-

Phenyl Sulfone Fragmentation: Phenyl sulfones typically fragment via cleavage of the phenyl-sulfone bond.[7]

-

Figure 3: Simplified potential fragmentation pathways for 1-Ethynyl-2-(methylsulfonyl)benzene in EI-MS.

Conclusion

The spectroscopic data for 1-Ethynyl-2-(methylsulfonyl)benzene, as predicted from established principles and analysis of analogous structures, provides a clear and consistent picture of its molecular architecture. The combination of ¹H and ¹³C NMR, IR, and MS data offers a powerful toolkit for the unambiguous identification and characterization of this compound. The detailed analysis presented in this guide serves as a practical reference for researchers engaged in the synthesis and application of novel aromatic compounds, reinforcing the predictive power of modern spectroscopic techniques.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-2-fluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

-

ACS Publications. (n.d.). Py-GC/MS and MALDI-TOF/TOF CID Study of Poly(phenyl sulfone) Fragmentation Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). C078 4-Methyl-4'-Nitro-biphenyl... Retrieved from [Link]

-

ResearchGate. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Retrieved from [Link]

Sources

- 1. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. 1-Methyl-4-(methylsulfonyl)-benzene | 3185-99-7 [chemicalbook.com]

- 4. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 1H NMR [m.chemicalbook.com]

- 5. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-ETHYNYL-2-FLUOROBENZENE(766-49-4) 13C NMR [m.chemicalbook.com]

The Chemistry and Application of Ethynyl Sulfones: A Technical Guide for Drug Development Professionals

Abstract

Ethynyl sulfone compounds represent a class of highly versatile chemical entities characterized by a terminal alkyne directly attached to a sulfonyl group. This unique structural arrangement imparts a distinct electronic profile, rendering them potent Michael acceptors and versatile synthons in organic chemistry. Their reactivity, particularly towards nucleophilic thiols, has positioned them as valuable "warheads" in the design of targeted covalent inhibitors (TCIs) for drug discovery. This guide provides an in-depth exploration of the physical and chemical properties of ethynyl sulfones, detailing their synthesis, spectroscopic signatures, and key chemical transformations. Furthermore, it offers practical experimental protocols and discusses the mechanistic basis for their application in modern medicinal chemistry, with a focus on their role in the development of novel therapeutics.

Introduction: The Ethynyl Sulfone Moiety

The sulfone functional group, R-S(=O)₂-R', is a cornerstone in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.[1] When coupled with an ethynyl (acetylenic) group, the resulting R-SO₂-C≡CH scaffold gains exceptional chemical reactivity. The potent electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon triple bond, making the terminal β-carbon highly electrophilic and susceptible to nucleophilic attack.

This inherent reactivity is the foundation of their utility. In the context of drug development, ethynyl sulfones serve as latent vinyl sulfones. Upon reaction with a biological nucleophile, such as the thiol side chain of a cysteine residue in a target protein, they undergo a facile Michael addition to form a stable vinyl sulfone covalent adduct. This mechanism allows for the irreversible and targeted inhibition of protein function, a strategy of growing importance for tackling challenging disease targets.[2]

Synthesis of Ethynyl Sulfones

The preparation of ethynyl sulfones can be achieved through several synthetic routes. A common and reliable method involves the oxidation of the corresponding ethynyl thioether.[3] However, a more direct and milder approach, avoiding the need for strongly basic conditions, involves the reaction of a sulfonyl chloride with a silylated acetylene followed by a subsequent desilylation step. The synthesis of Ethynyl p-Tolyl Sulfone serves as a representative example of this efficient methodology.[3]

Diagram: Synthetic Pathway to Ethynyl p-Tolyl Sulfone

Caption: Two-step synthesis of ethynyl p-tolyl sulfone.

Experimental Protocol: Synthesis of Ethynyl p-Tolyl Sulfone

The following protocol is adapted from a verified procedure published in Organic Syntheses.[3]

Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

-

In a flame-dried 500-mL three-necked flask under a nitrogen atmosphere, place 200 mL of dry dichloromethane and 29.4 g (0.22 mol) of anhydrous aluminum chloride.

-

Add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Stir the mixture for 20 minutes at room temperature to form the electrophilic complex.

-

In a separate 1-L flame-dried, three-necked flask, charge 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene and 200 mL of dry dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Add the previously prepared p-toluenesulfonyl chloride–aluminum chloride complex dropwise to the silylacetylene solution over 1 hour while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

-

Separate the organic layer, wash it twice with 150 mL of water, and dry over anhydrous sodium sulfate.

-

Remove the solvent via rotary evaporation. Recrystallize the resulting solid from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step 2: Synthesis of Ethynyl p-tolyl sulfone

-

In a 1-L three-necked flask, charge 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone and 300 mL of methanol. Stir for 30 minutes until a clear solution is obtained.

-

Prepare a buffer solution of 350 mL of water containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

-

Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30 °C.

-

Dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform.

-

Combine the organic phases, wash three times with 100 mL of water, twice with 100 mL of brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization or silica gel chromatography.

Physical and Spectroscopic Properties

Ethynyl sulfones are typically white to light yellow crystalline solids at room temperature. Their solubility is generally poor in water but good in many organic solvents.

Table 1: Physical Properties of Ethynyl p-Tolyl Sulfone

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₂S | [4][5] |

| Molecular Weight | 180.22 g/mol | [4][5] |

| Melting Point | 73-77 °C | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in organic solvents | [5] |

Spectroscopic Characterization

The structural features of ethynyl sulfones give rise to distinct signals in various spectroscopic analyses. These data are crucial for confirming the identity and purity of the synthesized compounds.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

-

≡C-H Stretch: A sharp, moderately strong absorption peak is expected around 3300-3250 cm⁻¹ . This is characteristic of the terminal acetylenic C-H bond.

-

C≡C Stretch: A weak but sharp absorption appears in the 2150-2100 cm⁻¹ region. Its intensity is reduced due to the symmetry of the alkyne, but its presence is a key diagnostic feature.

-

SO₂ Stretches: Two strong absorption bands are characteristic of the sulfone group: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹ .[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts are heavily influenced by the electron-withdrawing sulfonyl group.

Table 2: Predicted Spectroscopic Data for Ethynyl p-Tolyl Sulfone

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | Acetylenic Proton (≡C-H) | ~3.5 - 4.0 | Singlet; downfield shift due to SO₂ group. |

| Aromatic Protons (AA'BB') | ~7.4 and ~7.9 | Two doublets, characteristic of a para-substituted ring. | |

| Methyl Protons (-CH₃) | ~2.4 | Singlet. | |

| ¹³C NMR | Acetylenic Carbon (SO₂-C ≡CH) | ~80 - 85 | Significantly deshielded by the sulfone. |

| Acetylenic Carbon (SO₂-C≡C H) | ~85 - 90 | Also deshielded. | |

| Aromatic Carbons | ~128 - 146 | Four distinct signals for the para-substituted ring. | |

| Methyl Carbon (-CH₃) | ~21 |

Note: Predicted values are based on typical chemical shifts for related structural motifs.[7][8]

Chemical Properties and Reactivity

The chemistry of ethynyl sulfones is dominated by the electrophilicity of the alkyne, making them prime substrates for nucleophilic additions and cycloaddition reactions.

Michael Addition: The Thiol-yne Reaction

The most significant reaction of ethynyl sulfones in a biological context is the Michael addition (or conjugate addition) of nucleophiles. Thiols, particularly the deprotonated thiolate form found in cysteine residues at physiological pH, are excellent nucleophiles for this transformation.[9] The reaction, often termed a "thiol-yne" reaction, proceeds rapidly to form a highly stable vinyl sulfone thioether linkage.

Mechanism of Thiol-Michael Addition:

-

Thiolate Formation: A base (e.g., physiological buffer, amine) deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).

-

Nucleophilic Attack: The thiolate attacks the electrophilic β-carbon of the ethynyl sulfone.

-

Protonation: The resulting vinyl carbanion is rapidly protonated by the solvent or a proton source to yield the final vinyl sulfone adduct.

The stereochemistry of the resulting vinyl sulfone (E or Z isomer) can often be controlled by the choice of reaction conditions, such as the base used.[9]

Diagram: Mechanism of Thiol-Michael Addition

Caption: Base-catalyzed Michael addition of a thiolate to an ethynyl sulfone.

Cycloaddition Reactions

As electron-deficient alkynes, ethynyl sulfones are excellent dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. They react readily with electron-rich conjugated dienes to form six-membered rings, providing a powerful tool for the construction of complex cyclic systems.

Application in Drug Development: Covalent Inhibitors

The ability of ethynyl sulfones to react selectively with cysteine residues forms the basis of their use as covalent inhibitors. Many enzymes, including kinases and proteases, have cysteine residues in or near their active sites. An ethynyl sulfone-containing drug can first bind non-covalently to the active site and then undergo an irreversible Michael addition with a nearby cysteine, permanently locking the inhibitor in place and deactivating the enzyme.

Diagram: Workflow for Covalent Inhibition

Caption: Mechanism of action for an ethynyl sulfone-based covalent inhibitor.

This targeted approach offers several advantages:

-

Increased Potency: Covalent binding can lead to significantly higher potency and prolonged duration of action.

-

High Selectivity: By targeting a unique cysteine residue, high selectivity for the target protein over other proteins can be achieved.

-

Overcoming Resistance: Covalent inhibition can be effective against drug resistance mutations that weaken non-covalent binding interactions.

Experimental Protocol: Thiol-Michael Addition with N-Acetyl-L-cysteine

This protocol provides a general method for evaluating the reactivity of an ethynyl sulfone with a model thiol, N-Acetyl-L-cysteine (NAC), which mimics a biological cysteine residue.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Ethynyl p-tolyl sulfone in a suitable organic solvent (e.g., Acetonitrile or DMF).

-

Prepare a 20 mM stock solution of N-Acetyl-L-cysteine in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

-

Reaction Setup:

-

In a reaction vessel, combine 1.0 mL of the NAC stock solution with 8.0 mL of the reaction buffer.

-

Initiate the reaction by adding 1.0 mL of the Ethynyl p-tolyl sulfone stock solution to the NAC solution with vigorous stirring. The final concentrations will be 1 mM ethynyl sulfone and 2 mM NAC.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction at room temperature. Aliquots can be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in the aliquots by adding an equal volume of 1% formic acid in water.

-

Analyze the quenched aliquots by reverse-phase HPLC or LC-MS to monitor the disappearance of the ethynyl sulfone starting material and the appearance of the vinyl sulfone adduct product.

-

-

Analysis:

-

The formation of the product confirms the reactivity of the ethynyl sulfone as a Michael acceptor. The rate of the reaction provides a quantitative measure of its reactivity under physiologically relevant conditions.

-

Conclusion

Ethynyl sulfone compounds possess a unique combination of stability and tunable reactivity that makes them exceptionally valuable in modern organic synthesis and drug discovery. Their straightforward synthesis and well-defined physical properties allow for their reliable preparation and characterization. The core of their utility lies in their chemical reactivity, where the sulfone-activated alkyne serves as a potent electrophile for Michael additions and as a dienophile in cycloadditions. This reactivity has been masterfully harnessed in the design of targeted covalent inhibitors, providing a powerful strategy to achieve high potency and selectivity for challenging biological targets. As the field of covalent drug discovery continues to expand, the ethynyl sulfone moiety is poised to remain a critical tool in the arsenal of medicinal chemists.

References

-

Yao, Q. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. The Journal of Organic Chemistry, 67(19), 6835-6838. Available at: [Link]

-

Stang, P. J., & Tykwinski, R. R. (1992). ETHYNYL p-TOLYL SULFONE. Organic Syntheses, 70, 117. Available at: [Link]

-

Petit, E., et al. (2014). Catalytic conjugate additions to tosylacetylene. The Journal of Organic Chemistry, 79(18), 8826-8834. Available at: [Link]

-

Zhang, T., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 18(12), 1335-1350. Available at: [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

-

Di Cunto, F., et al. (2021). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 26(11), 3326. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiol-Michael addition reaction involving a vinyl-sulfone group. Retrieved from [Link]

-

University of Calgary. (n.d.). Thiol-yne click reaction. Retrieved from [Link]

-

MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4547. Available at: [Link]

-

National Institutes of Health. (2020). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 142(12), 5516–5521. Available at: [Link]

-

National Institutes of Health. (2022). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. Journal of the American Chemical Society, 144(5), 2038–2042. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A general and efficient palladium-catalyzed aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

-

MDPI. (2025). Design of Cysteine Functional Polyesters through Michael Addition. Scientific Reports, 15, 26707. Available at: [Link]

-

MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 57. Available at: [Link]

-

YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2021). Diels Alder Reaction. Retrieved from [Link]

-

ACS Publications. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(10), 7014–7024. Available at: [Link]

-

ResearchGate. (n.d.). Regioselective Thiol-yne Reaction of Thiol with ((Methyl-d3)sulfonyl)ethyne: Synthesis of (2-((Methyl-d3)sulfonyl)vinyl)sulfides. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 26(23), 7247. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thiols and Sulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

Sources

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemscene.com [chemscene.com]

- 4. 乙炔基对甲苯基砜 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design of Cysteine Functional Polyesters through Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Harnessing Electronic Destitution: The Potent Electron-Withdrawing Effects of the Methylsulfonyl Group on the Ethynyl Moiety

An In-Depth Technical Guide:

This guide provides a detailed exploration into the profound electronic influence the methylsulfonyl (–SO₂CH₃) group exerts upon the ethynyl (–C≡CH) moiety. We will dissect the fundamental principles governing this interaction, elucidate the resulting physicochemical properties, and provide field-proven methodologies for the synthesis and strategic application of methylsulfonyl acetylenes in research and development. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique reactivity of these activated alkynes.

Foundational Principles: Understanding the Electronic Interplay

The functional synergy between the methylsulfonyl and ethynyl groups is a classic example of molecular activation through electronic perturbation. To appreciate this, we must first consider the intrinsic properties of each component.

-

The Ethynyl Group: The carbon atoms of an alkyne are sp-hybridized. This high degree of s-character (50%) makes them more electronegative than their sp² (alkene) or sp³ (alkane) counterparts. Consequently, the acetylenic proton exhibits weak acidity (pKa ≈ 25 for acetylene), and the triple bond can act as a nucleophile.[1]

-

The Methylsulfonyl Group: The sulfone functional group is a powerful electron-withdrawing group (EWG). This is due to the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. The sulfur atom can also expand its octet, allowing for resonance delocalization of electron density from adjacent systems.[2] This strong inductive and resonance-based withdrawal of electron density is quantified by its Hammett substitution constant.[2]

When covalently bound, the methylsulfonyl group drastically alters the electronic landscape of the ethynyl moiety. It polarizes the triple bond, creating a significant electron deficiency on the β-carbon and rendering the acetylenic proton far more acidic.

Quantifying the Electron-Withdrawing Strength

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The methylsulfonyl group possesses large, positive Hammett constants, confirming its status as a potent EWG.

| Substituent Group | Hammett Constant (σₚ) | Hammett Constant (σₘ) |

| -SO₂CH₃ | +0.73 | +0.64 |

| -NO₂ | +0.78 | +0.71 |

| -CN | +0.66 | +0.61 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.07 |

| Data sourced from various compilations of Hammett constants.[2][3] |

As the table illustrates, the electron-withdrawing capability of the methylsulfonyl group is comparable to that of the nitro and cyano groups, which are classic examples of strong EWGs. This powerful electronic pull is the root cause of the unique properties and reactivity of methylsulfonyl acetylenes.

Synthesis of Ethynyl Sulfones: A Practical Protocol

The synthesis of ethynyl sulfones has been refined over the years to improve efficiency and yield. While several methods exist, including elimination and oxidation procedures, a highly effective and simplified one-pot approach utilizes bis(trimethylsilyl)acetylene (BTMSA) as a starting material.[4] This method avoids the handling of gaseous acetylene and provides the desired product in high purity.[4]

Experimental Protocol: One-Pot Synthesis of Ethynyl Phenyl Sulfone

This protocol is adapted from a simplified method that combines sulfonylation and in-situ desilylation.[4]

Causality: The reaction begins with an aluminum chloride-mediated electrophilic attack of the sulfonyl chloride on the electron-rich BTMSA. The resulting trimethylsilyl-protected ethynyl sulfone is a stable intermediate. The key simplification in this protocol is the use of silica gel during chromatographic purification to facilitate a mild and efficient desilylation, revealing the terminal alkyne without requiring a separate reaction step.

Workflow Diagram:

Caption: Workflow for the one-pot synthesis of ethynyl sulfones.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Complex Formation: Cool the suspension to 0°C using an ice bath. Add benzenesulfonyl chloride (1.0 eq) dropwise to the suspension. Stir the mixture for 15-20 minutes to allow for the formation of the electrophilic complex.

-

Sulfonylation: Add bis(trimethylsilyl)acetylene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully pour the reaction mixture over a stirred mixture of crushed ice and water to quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification and Desilylation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, phenyl 2-(trimethylsilyl)ethynyl sulfone, is then directly purified by flash column chromatography on silica gel. The silica gel facilitates the cleavage of the trimethylsilyl group. Elute with a hexane/ethyl acetate gradient.

-

Isolation: Combine the fractions containing the product and remove the solvent in vacuo to yield ethynyl phenyl sulfone as a pure solid.[4] Overall yields for this one-pot procedure are typically in the 60-65% range.[4]

Impact on Physicochemical Properties

The potent electron-withdrawing effect of the methylsulfonyl group imparts distinct and measurable changes to the physicochemical properties of the ethynyl moiety.

Enhanced Acidity

Spectroscopic Signatures

The electronic perturbation is clearly observable in standard spectroscopic analyses.

Data Summary: Characteristic Spectroscopic Shifts

| Technique | Moiety | Typical Chemical Shift / Frequency | Rationale |

| ¹³C NMR | -SO₂-C ≡C-H | 75 - 90 ppm | Deshielded (downfield shift) due to the strong inductive effect of the adjacent sulfone group.[5][6][7] |

| -SO₂-C≡C -H | 80 - 95 ppm | Also deshielded, but to a slightly lesser extent than the α-carbon.[5][6][7] | |

| ¹H NMR | -C≡C-H | 3.0 - 4.0 ppm | Significantly deshielded compared to typical acetylenic protons (~2.0-3.0 ppm) due to the polarization of the C-H bond.[8] |

| IR Spectroscopy | ≡C-H Stretch | ~3300 cm⁻¹ | The bond is more polarized, which can slightly alter the frequency and increase the intensity of this sharp peak.[9][10] |

| C≡C Stretch | 2100 - 2150 cm⁻¹ | The polarization of the triple bond increases the dipole moment, leading to a more intense C≡C stretching absorption compared to symmetrically substituted alkynes. | |

| S=O Stretch | 1300-1350 cm⁻¹ (asym) 1120-1160 cm⁻¹ (sym) | Two strong, characteristic absorptions confirming the presence of the sulfone group.[11] |

Enhanced Reactivity: The Activated Alkyne

The electron deficiency induced by the methylsulfonyl group transforms the alkyne from a weak nucleophile into a potent electrophile, unlocking a range of synthetic transformations. Ethynyl sulfones are excellent acceptors in conjugate additions and highly reactive partners in cycloaddition reactions.

Michael Addition Reactions

Ethynyl sulfones are superb Michael acceptors.[12] A wide variety of nucleophiles, including amines, thiols, and stabilized carbanions, can add across the triple bond in a conjugate fashion.[12][13]

Mechanism: The reaction is typically base-catalyzed, where the base activates the nucleophile. The nucleophile then attacks the β-carbon of the alkyne, and the resulting vinyl anion is protonated to yield the addition product, most often with trans stereochemistry.

Caption: Mechanism of the Michael addition to an ethynyl sulfone.

This reactivity is foundational in drug discovery for synthesizing complex scaffolds and in materials science for polymer functionalization.[12][14]

Cycloaddition Reactions

The electron-deficient nature of the alkyne in ethynyl sulfones makes them highly reactive dienophiles and dipolarophiles in cycloaddition reactions.[15][16] This includes:

-

[4+2] Cycloadditions (Diels-Alder): They react readily with electron-rich dienes to form six-membered rings.

-

[3+2] Cycloadditions: They are excellent partners for 1,3-dipoles like azides (Huisgen cycloaddition) and nitrile oxides to form five-membered heterocycles.[16][17] The sulfonyl group often directs the regioselectivity of the addition.

The products of these reactions—highly functionalized heterocycles and carbocycles—are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[17]

Applications in Drug Discovery and Development

The methylsulfonyl group is recognized as a valuable motif in medicinal chemistry.[18] Its incorporation, particularly via an activated ethynyl linker, offers several strategic advantages:

-

Improved Physicochemical Properties: The polar sulfone group can significantly increase the aqueous solubility of a lead compound, a critical parameter for bioavailability.[18]

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a drug.[18]

-

Hydrogen Bond Acceptor: The sulfone oxygens are effective hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.

-

Bioisostere: The methylsulfonyl moiety can serve as a bioisostere for other functional groups, such as sulfonamides, allowing for fine-tuning of a molecule's electronic and steric properties.[19]

-

Synthetic Handle: As demonstrated, the methylsulfonyl-activated alkyne is a versatile synthetic handle, allowing for the covalent attachment of the molecule to a target protein (covalent inhibitors) or for the late-stage diversification of a drug candidate scaffold through Michael additions or click chemistry.[20]

Compounds bearing the methylsulfonyl group have been investigated as anti-inflammatory, anticancer, and antimicrobial agents.[18][21][22]

Conclusion

The placement of a methylsulfonyl group adjacent to an ethynyl moiety is a powerful and reliable strategy for chemical activation. The strong electron-withdrawing nature of the sulfone profoundly alters the alkyne's properties, increasing its acidity and transforming it into a potent electrophile. This enhanced reactivity has been harnessed for a wide array of synthetic transformations, most notably Michael additions and cycloaddition reactions. For researchers in drug development and materials science, methylsulfonyl acetylenes represent a class of versatile and highly valuable building blocks, offering a direct route to complex molecular architectures with desirable physicochemical properties. A thorough understanding of the principles and protocols outlined in this guide enables the strategic and effective application of these potent chemical entities.

References

- Application of Methylsulfone in Drug Discovery. WuXi AppTec.

- Chen, B., & Trudell, M. L. (1994). A Simplified Method for the Preparation of Ethynyl P-Tolyl Sulfone and Ethynyl Phenyl Sulfone.

- Williams, R. pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

- Synthesis of methylsulphonyl benzene compounds.

- Exner, O. (1966). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect.

- Ghiasi, P. R., & Maran, F. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of Molecular Modeling, 19(12), 5469-5477.

- Alkynes to Reactive Intermediates via Cycloaddition Reactions: Structure, Reactivity, and Mechanism. University of Minnesota Digital Conservancy.

- Stenutz, R. Hammett substituent constants. Stenutz.

- Composition crosslinkable by real michael addition (rma) reaction.

- Are alkynes electron withdrawing?. Quora.

- 13C NMR Chemical Shift.

- 11.3: Cycloaddition Reactions of Alkynes. Chemistry LibreTexts.

- Wnuk, S. F. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5647-5679.

- Tykwinski, R. R., et al. (1994). A new synthesis of alkynyl sulfones and single crystal x-ray structure of p-(tolylsulfonyl)ethyne. The Journal of Organic Chemistry, 59(19), 5769-5777.

- Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific.

- Applications of 2-(Methylsulfonyl)

- Movassaghi, M., & Siegel, D. S. (2005). Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]?.

- Michael addition reaction. Wikipedia.

- Kruger, H. G., & Mphahlele, M. J. (2016). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 21(11), 1493.

- The Sulfinylsulfonation of alkynes for β‐Sulfinyl alkenylsulfone.

- Synthetic process for trimethylsilyl acetylene.

- Orendt, A. M., et al. (1998). A 13C Solid-State NMR Investigation of the Alkynyl Carbon Chemical Shift Tensors for 2-butyne-1,4-diol. The Journal of Physical Chemistry A, 102(38), 7541-7549.

- Gayo, I., et al. (1998). Interactions between alkynes and methoxy or dimethylamino groups in peri-naphthalene systems. Journal of the Chemical Society, Perkin Transactions 2, (11), 2459-2464.

- Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290.

- Li, B., et al. (2018). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy, 72(10), 1496-1503.

- Lee, M., & Lee, J. H. (1995). CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation. Journal of Medicinal Chemistry, 38(18), 3629-3636.

- Recent Advances in Cycloaddition Reactions with Alkynes to Construct Heterocycles.

- chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- Michael Addition Reaction Mechanism. YouTube.

- El-Sayed, M. A. A. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). RSC Advances, 9(1), 353-374.

- Table 7.1 Hammett substituent constants and their modified values. Moodle@Units.

- Schwan, A. L. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(12), 1801-1820.

- The IR acetylene spectrum in HITRAN: update and new results.

- Ilkin, A. V., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 2936-2945.

- hammett substituent constants: Topics by Science.gov. Science.gov.

- Browsing by Title - DSpace Repository. DSpace Repository.

- Recent Advances in Base-Assisted Michael Addition Reactions.

- Effect of matrix on IR frequencies of acetylene and acetylene-methanol complex: Infrared matrix isolation and ab initio study.

- Sulfone synthesis by oxid

- De, S., & Khan, S. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4583.

- Kumar, A., et al. (2010). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie, 343(10), 559-566.

- A guide to 13C NMR chemical shift values. Compound Interest.

- 27.04 A Survey of Hammett Substituent Constants. YouTube.

- Yao, Q. (2002).

- Chemical shifts. University of Potsdam.

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. moodle2.units.it [moodle2.units.it]

- 4. tandfonline.com [tandfonline.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. compoundchem.com [compoundchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. WO2014166880A1 - Composition crosslinkable by real michael addition (rma) reaction - Google Patents [patents.google.com]

- 15. conservancy.umn.edu [conservancy.umn.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. namiki-s.co.jp [namiki-s.co.jp]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Acetylene Group, Friend or Foe in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for ethynylsulfonylbenzene derivatives

An In-depth Technical Guide to the Stability and Storage of Ethynylsulfonylbenzene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Ethynylsulfonylbenzene derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science, acting as key intermediates and bioactive molecules. Their unique structure, combining the rigid, electron-rich ethynyl group with the strongly electron-withdrawing sulfonyl moiety, confers valuable physicochemical properties but also introduces specific stability challenges. A comprehensive understanding of their degradation pathways and optimal storage conditions is paramount for ensuring their integrity, reproducibility in research, and viability in development pipelines. This guide provides a detailed examination of the factors influencing the stability of ethynylsulfonylbenzene derivatives, outlines potential degradation mechanisms, and establishes field-proven protocols for their handling, storage, and stability assessment.

Introduction: The Chemical Dichotomy of Ethynylsulfonylbenzenes

The sulfonyl group is a cornerstone in medicinal chemistry, prized for its ability to form strong hydrogen bonds, its metabolic stability, and its role as a bioisostere for other functional groups.[1][2][3] Structurally, it is relatively stable and can enhance the metabolic robustness of drug candidates.[2] Conversely, the ethynyl (alkyne) group is a high-energy, reactive moiety. While this reactivity is often harnessed for synthetic transformations like "click" chemistry, it also renders the molecule susceptible to degradation.[4]

The juxtaposition of these two groups on a benzene ring creates a unique electronic environment. The potent electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the alkyne, making it a critical consideration for stability. This guide deconstructs the stability profile of these molecules by examining the intrinsic properties of each functional group and their synergistic effects.

Core Chemical Stability & Degradation Pathways

The overall stability of an ethynylsulfonylbenzene derivative is not merely the sum of its parts. The interplay between the aromatic ring, the sulfonyl group, and the ethynyl moiety dictates its susceptibility to various degradation forces.

Thermal Stability

The primary thermal degradation pathway for many aromatic sulfonic acids is desulfonation, driven by the cleavage of the carbon-sulfur (C-S) bond at elevated temperatures.[5] While the sulfonyl group itself is robust, the C-S bond is often the point of failure.

For ethynyl-substituted analogs, a competing and often more significant risk is the thermally induced polymerization of the alkyne functionality. Acetylenic compounds can be highly flammable and may decompose explosively when heated, particularly under pressure.[6] The presence of the sulfonyl group can modulate this reactivity, but caution is warranted.

Causality: High thermal energy can overcome the activation barrier for C-S bond scission or initiate radical chain reactions leading to alkyne polymerization.

Hydrolytic Stability

Hydrolysis represents a common degradation pathway for many pharmaceutical compounds. The stability of ethynylsulfonylbenzene derivatives in aqueous media is highly dependent on pH.

-

Sulfonyl Group: The sulfonyl group is characterized by high hydrolytic stability across a wide pH range.[4][7] This is a key reason for its prevalence in pharmaceuticals.

-

Ethynyl Group: The terminal alkyne is generally stable in neutral water. However, under acidic or basic conditions, it can undergo hydration to form a ketone. This process can be catalyzed by trace metals.